N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide
Description
N-(3-Cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a thiophene ring substituted with a cyano group at the 3-position and a 3,4-dimethoxybenzamide moiety at the 2-position. The structural combination of electron-withdrawing (cyano) and electron-donating (methoxy) groups enhances its ability to interact with biological targets, such as receptors or enzymes, through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13(17)16-14-10(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGCICSZNNOBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is to react 2-aminothiophene-3-carbonitrile with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, particularly at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of halogen or nitro groups on the benzamide ring.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with biological targets such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity. The methoxy groups on the benzamide moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide with other benzamide derivatives, focusing on structural features, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key Structural Differences :
Thiophene vs. Thiazole/Thiadiazole/Furan Derivatives: The target compound features a 3-cyanothiophene ring, whereas analogues like N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide () incorporate a thiadiazole ring with an ethylsulfanyl group. Thiadiazoles are known for enhanced metabolic stability compared to thiophenes, which may influence pharmacokinetics . N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide () contains a furan ring linked to a propenamide chain, offering distinct π-π stacking capabilities in receptor binding .
Cyanogroup vs. Thiourea/Hydrazone Substituents: The cyano group in the target compound contrasts with thiourea derivatives (e.g., compounds 17–23 in ), where the 3,4-dimethoxybenzamide is linked to sulfonamide or carboxylate groups. Hydrazone derivatives (e.g., 3b in ) incorporate a hydrazinyl-propenamide chain, which may confer flexibility and metal-chelating properties, useful in antiproliferative applications .
Physicochemical Properties
- Melting Points : Thiourea derivatives (e.g., compound 20 ) exhibit higher melting points (203–205°C) compared to hydrazone derivatives (e.g., 3b , 241–243°C), likely due to stronger intermolecular hydrogen bonding in thioureas .
- Solubility: The presence of polar groups (e.g., sulfamoyl in compound 17) may improve aqueous solubility, whereas hydrophobic substituents like cyanopropyl (ADX61623) enhance membrane permeability .
Biological Activity
N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial step often includes the formation of the thiophene ring followed by the introduction of the cyanothiophene moiety. The final amide bond formation is achieved through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays showed significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and K562 (chronic myeloid leukemia) cells.
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 5.67 |
| This compound | K562 | 7.23 |
| Podophyllotoxin | HepG2 | 1.38 |
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction through the intrinsic pathway. Studies indicate that treatment with this compound leads to:
- Increased reactive oxygen species (ROS) production.
- Mitochondrial membrane potential disruption.
- Activation of caspases, particularly caspase 3 and 7.
Mechanism of Action
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The ABTS assay indicated that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress in cells.
Table 2: Antioxidant Activity Results
| Compound | ABTS Scavenging Activity (%) |
|---|---|
| This compound | 78% |
| Ascorbic Acid | 95% |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of compounds similar to this compound in therapeutic settings.
- Case Study A : Evaluated the effects of a related compound on patients with chronic myeloid leukemia. Results indicated improved survival rates and reduced disease symptoms.
- Case Study B : Focused on the use of similar compounds in combination therapy for advanced hepatocellular carcinoma, showing enhanced efficacy compared to standard treatments.
Q & A
Q. What are the standard synthetic protocols for N-(3-cyanothiophen-2-yl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally analogous benzamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, and describe refluxing precursors in ethanol for 6–8 hours under anhydrous conditions, followed by crystallization for purification . To optimize yields:
- Temperature control : Prolonged reflux (≥6 hours) ensures complete reaction, as shorter durations may leave unreacted intermediates.
- Solvent choice : Ethanol or DMF is preferred for polar intermediates ().
- Purification : Sequential washing with ether and recrystallization from ethanol improves purity (71% yield reported in ).
- Catalysts : Use of coupling agents like EDCI/HOBt (not explicitly mentioned in evidence but inferred from similar syntheses) may enhance efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C-NMR : Identify substituents via characteristic shifts:
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities ().
- IR Spectroscopy : Stretch bands for C≡N (~2200 cm⁻¹) and C=O (~1640 cm⁻¹) ().
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different cancer cell lines?
Discrepancies may arise from:
- Cell line specificity : Certain derivatives show selectivity for epithelial cancers (e.g., A549) over hematological models (). Validate using panels of ≥3 cell lines (e.g., MCF-7, HeLa) with standardized MTT assays .
- Mechanistic variability : The cyanothiophene moiety may target kinases (e.g., EGFR) in some lines but induce apoptosis via caspase-3 in others (). Perform mechanistic studies (e.g., flow cytometry for apoptosis, Western blotting for kinase inhibition).
- Solubility artifacts : Poor solubility in DMSO (common in cytotoxicity assays) can skew results. Pre-test solubility limits and use vehicle controls ().
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets like cysteine proteases?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., MPXV cysteine protease in ). Prioritize hydrogen bonding between the benzamide carbonyl and catalytic cysteine residues .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR validation : Compare with analogs (e.g., chlorostyryl hydrazones in ) to identify critical substituents (e.g., cyano vs. nitro groups).
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced antiproliferative activity?
- Core modifications : Replace the thiophene ring with furan () or isatin to alter steric/electronic profiles.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position of the benzamide to enhance membrane permeability ().
- Hybridization : Coumarin-acrylamide hybrids () improve cytotoxicity by dual targeting (e.g., topoisomerase inhibition + ROS generation).
Methodological Considerations
Q. What experimental controls are essential when evaluating the stability of this compound under physiological conditions?
- Degradation assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC (retention time shifts; ).
- Light/temperature sensitivity : Store solutions at -20°C in amber vials to prevent photodegradation ().
- Metabolite screening : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites (e.g., demethylation of methoxy groups).
Q. How should researchers address solubility challenges during in vitro testing of this compound?
- Solubilization agents : Use β-cyclodextrin (≤5% w/v) or Cremophor EL for aqueous suspensions ().
- DMSO limits : Keep final DMSO concentration ≤0.1% to avoid cellular toxicity ().
- Pro-drug strategies : Synthesize phosphate esters (e.g., at the benzamide NH) for improved aqueous solubility (not explicitly in evidence but common in drug design).
Data Interpretation
Q. How can conflicting NMR data for this compound derivatives be reconciled during structural elucidation?
- Stereochemical ambiguity : Use NOESY to distinguish Z/E isomers in acrylamide hybrids ().
- Tautomeric forms : For hydrazone derivatives (), analyze NH proton exchange rates in D₂O to confirm tautomer dominance.
- Impurity peaks : Compare with synthetic byproducts (e.g., unreacted 3-cyanothiophene-2-amine) via spiked samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
